molecular formula C16H21NO2S B13952163 Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate

Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13952163
M. Wt: 291.4 g/mol
InChI Key: KAFOQOFUXUROGU-UHFFFAOYSA-N
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Description

Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate: is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are characterized by a bicyclic system connected through a single carbon atom, which is not shared by any other atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common approach is to start with a readily available 2,6-diazaspiro[3.4]octane building block . The mercaptomethyl group can be introduced via nucleophilic substitution reactions, while the benzyl ester can be formed through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The mercaptomethyl group may play a crucial role in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar spirocyclic compounds that may lack this functional group .

Properties

Molecular Formula

C16H21NO2S

Molecular Weight

291.4 g/mol

IUPAC Name

benzyl 2-(sulfanylmethyl)-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C16H21NO2S/c18-15(19-10-13-4-2-1-3-5-13)17-7-6-16(12-17)8-14(9-16)11-20/h1-5,14,20H,6-12H2

InChI Key

KAFOQOFUXUROGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CS)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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